molecular formula C13H22N2O4 B3889103 decahydropyrazino[1,2-a]azepine 2-butenedioate

decahydropyrazino[1,2-a]azepine 2-butenedioate

Cat. No. B3889103
M. Wt: 270.32 g/mol
InChI Key: AAAORDVLXMQRTA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decahydropyrazino[1,2-a]azepine 2-butenedioate, also known as DA-9801, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a combination of two compounds, DL-3-n-butylphthalide and l-α-glycerylphosphorylcholine, which have been shown to have neuroprotective and neurotrophic properties, respectively. In

Mechanism of Action

The exact mechanism of action of decahydropyrazino[1,2-a]azepine 2-butenedioate is not fully understood. However, studies have suggested that it may act by modulating various signaling pathways involved in nerve growth and regeneration. It may also have antioxidant and anti-inflammatory effects, which can help to reduce nerve damage and inflammation.
Biochemical and Physiological Effects:
Several studies have reported that this compound can improve nerve function and reduce nerve damage in various neurological disorders. It has also been shown to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the nervous system. Furthermore, it has been reported to improve blood flow and oxygen supply to the nerves, which can help to improve nerve function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using decahydropyrazino[1,2-a]azepine 2-butenedioate in lab experiments is its well-characterized synthesis method and known chemical properties. This makes it easier to control the concentration and purity of the compound, which is important for reproducibility of results. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on decahydropyrazino[1,2-a]azepine 2-butenedioate. First, further studies are needed to elucidate its mechanism of action and identify the specific signaling pathways involved in its neuroprotective and neurotrophic effects. Second, more studies are needed to explore its potential therapeutic effects in other neurological disorders, such as multiple sclerosis and spinal cord injury. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

Decahydropyrazino[1,2-a]azepine 2-butenedioate has been extensively studied for its potential therapeutic effects in various neurological disorders, including diabetic neuropathy, Alzheimer's disease, and Parkinson's disease. Several studies have reported that this compound has neuroprotective and neurotrophic effects, which can help to improve nerve function and reduce nerve damage in these disorders.

properties

IUPAC Name

1,2,3,4,6,7,8,9,10,10a-decahydropyrazino[1,2-a]azepine;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.C4H4O4/c1-2-4-9-8-10-5-7-11(9)6-3-1;5-3(6)1-2-4(7)8/h9-10H,1-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAORDVLXMQRTA-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCN2CC1.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2CNCCN2CC1.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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